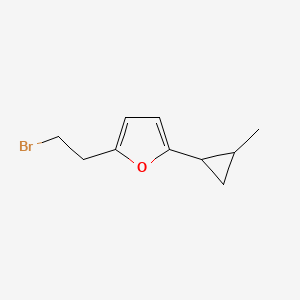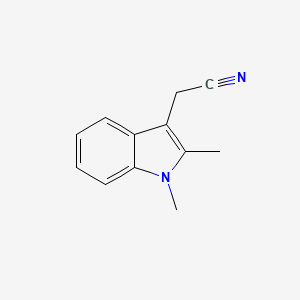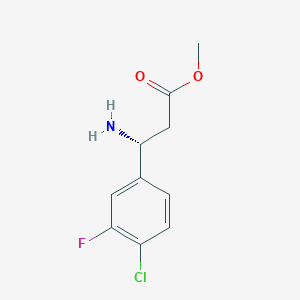
2-(2-Bromoethyl)-5-(2-methylcyclopropyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromoethyl)-5-(2-methylcyclopropyl)furan is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This specific compound is notable for its unique structure, which includes a bromoethyl group and a methylcyclopropyl group attached to the furan ring. Such structural features make it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-5-(2-methylcyclopropyl)furan typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Bromoethyl Group: The bromoethyl group can be introduced via a nucleophilic substitution reaction. For example, 2-bromoethanol can be reacted with a furan derivative in the presence of a base to form the desired product.
Attachment of the Methylcyclopropyl Group: The methylcyclopropyl group can be introduced through a cyclopropanation reaction. This involves the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromoethyl)-5-(2-methylcyclopropyl)furan can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used in substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated furans.
Reduction: Ethyl-substituted furans.
Substitution: Various substituted furans depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromoethyl)-5-(2-methylcyclopropyl)furan has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or resins.
Wirkmechanismus
The mechanism of action of 2-(2-Bromoethyl)-5-(2-methylcyclopropyl)furan depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom in the bromoethyl group is a good leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Oxidation: The furan ring can be oxidized through the addition of oxygen atoms, leading to the formation of furanones or other oxygenated derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Bromoethyl)furan: Lacks the methylcyclopropyl group, making it less sterically hindered.
5-(2-Methylcyclopropyl)furan: Lacks the bromoethyl group, reducing its reactivity in nucleophilic substitution reactions.
Uniqueness
2-(2-Bromoethyl)-5-(2-methylcyclopropyl)furan is unique due to the presence of both the bromoethyl and methylcyclopropyl groups
Eigenschaften
Molekularformel |
C10H13BrO |
|---|---|
Molekulargewicht |
229.11 g/mol |
IUPAC-Name |
2-(2-bromoethyl)-5-(2-methylcyclopropyl)furan |
InChI |
InChI=1S/C10H13BrO/c1-7-6-9(7)10-3-2-8(12-10)4-5-11/h2-3,7,9H,4-6H2,1H3 |
InChI-Schlüssel |
HCBIEXFNMJHTSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC1C2=CC=C(O2)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















